1-butyl-1H-pyrazol-4-ol

Description

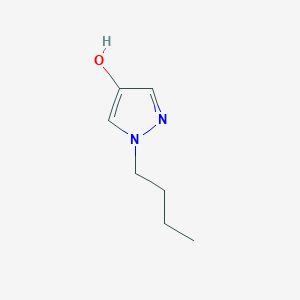

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKPKOYUFRYXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312424 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-22-5 | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ol, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-butyl-1H-pyrazol-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is approached through the well-established Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole core. This document details the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to the analytical techniques required to confirm the structure and purity of the target compound. The information presented herein is synthesized from established chemical literature and spectral data of analogous compounds, providing a scientifically grounded framework for the preparation and analysis of this compound.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The pyrazole ring can act as a versatile scaffold, allowing for substitutions at various positions to modulate its physicochemical properties and biological targets. The N-alkylation of pyrazoles is a common strategy to enhance their pharmacokinetic profiles. The introduction of a hydroxyl group at the C4 position can provide a key hydrogen bonding moiety, crucial for molecular recognition at biological targets. This compound, the subject of this guide, combines these features, making it a valuable building block for the synthesis of novel bioactive molecules.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] For the synthesis of this compound, the logical precursors are a β-ketoester and butylhydrazine.

Retrosynthetic Analysis and Mechanistic Insights

A retrosynthetic analysis of this compound points towards the disconnection of the pyrazole ring at the N1-C5 and N2-C3 bonds, leading back to butylhydrazine and a suitable 1,3-dicarbonyl compound. A common and readily available starting material for this purpose is ethyl acetoacetate. The reaction proceeds through a series of well-understood steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of butylhydrazine attacks one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrazol-4-ol ring.

The choice of a β-ketoester as the 1,3-dicarbonyl component is strategic. The differential reactivity of the ketone and ester carbonyls guides the initial condensation and subsequent cyclization, leading to a high degree of regioselectivity.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Knorr pyrazole synthesis.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities and conditions are based on established procedures for similar Knorr pyrazole syntheses.

Materials and Reagents

-

Ethyl acetoacetate

-

Butylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add butylhydrazine (1.1 eq) dropwise. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, with expected results based on the known spectral properties of analogous pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group and the pyrazole ring protons. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the butyl group and the pyrazole ring.

| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~7.5 (s, 1H) | C3-H |

| ~7.4 (s, 1H) | C5-H |

| ~4.0 (t, 2H) | N-CH₂ |

| ~1.8 (m, 2H) | N-CH₂-CH₂ |

| ~1.3 (m, 2H) | CH₂-CH₃ |

| ~0.9 (t, 3H) | CH₃ |

Note: The chemical shift of the OH proton can be broad and its position is highly dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₇H₁₂N₂O), which is 140.18 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the alkyl chain.

| m/z | Possible Fragment |

| 140 | [M]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the butyl group.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Conclusion

This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By employing the Knorr pyrazole synthesis, researchers can efficiently access this valuable heterocyclic building block. The detailed experimental protocol and the comprehensive guide to spectroscopic analysis provide a solid foundation for the successful preparation and verification of the target compound. The principles and techniques described herein are broadly applicable to the synthesis of other N-alkylated pyrazole derivatives, making this guide a valuable resource for scientists in the field of medicinal and organic chemistry.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010. [Link]

-

Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2023 , 2023(4), M1739. [Link]

Sources

An In-depth Technical Guide to 1-butyl-1H-pyrazol-4-ol: Chemical Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-butyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the fundamental principles of pyrazole chemistry to offer a comprehensive profile. We will delve into its predicted chemical and physical properties, structural characteristics, plausible synthetic routes, and potential applications, with a focus on providing a solid foundation for researchers in the field.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile role in interacting with biological targets. Numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety, underscoring its significance in medicinal chemistry.[3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

Molecular Structure and Chemical Identity of this compound

The structure of this compound features a pyrazole ring substituted with a butyl group at the N1 position and a hydroxyl group at the C4 position.

Molecular Formula: C₇H₁₂N₂O

Canonical SMILES: CCCCN1C=C(C=N1)O

InChI Key: (Predicted) Based on the structure, an InChIKey can be generated to provide a unique identifier.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula C₇H₁₂N₂O. |

| LogP | ~0.7 | Interpolated from the LogP of 1H-pyrazol-4-ol (-0.8)[4] and 1-butyl-1H-pyrazole (0.8)[5]. The butyl group significantly increases lipophilicity. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Based on the molecular structure. |

| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens and the hydroxyl oxygen) | Based on the molecular structure. |

| Boiling Point | > 200 °C | Expected to be significantly higher than 1-butyl-1H-pyrazole due to the presence of the hydrogen-bonding hydroxyl group. |

| Solubility | Moderately soluble in water and soluble in polar organic solvents. | The hydroxyl group enhances water solubility compared to 1-butyl-1H-pyrazole, while the butyl group provides solubility in organic solvents. |

Spectroscopic Characterization (Predicted)

The spectroscopic features of this compound can be predicted based on the analysis of its functional groups and data from similar structures.[3][6]

-

¹H NMR:

-

Butyl Group: A triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to the nitrogen (~3.9-4.1 ppm).

-

Pyrazole Ring: Two singlets for the protons at the C3 and C5 positions, with chemical shifts influenced by the electronic effects of the substituents.

-

Hydroxyl Group: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Butyl Group: Four distinct signals for the four carbon atoms of the butyl chain.

-

Pyrazole Ring: Three signals for the pyrazole ring carbons, with the C4 carbon bearing the hydroxyl group expected to be significantly downfield.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the butyl group and the pyrazole ring around 2850-3100 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 140.

-

Fragmentation patterns would likely involve the loss of the butyl group and other characteristic cleavages of the pyrazole ring.

-

Synthesis Strategies

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic approach can be designed by combining established methods for the synthesis of 4-hydroxypyrazoles and the N-alkylation of pyrazoles.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the N-butyl bond, suggesting an N-alkylation of a 4-hydroxypyrazole precursor. Alternatively, a cyclization approach using a butyl-substituted hydrazine is also feasible.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: N-Alkylation of 1H-Pyrazol-4-ol

This protocol is a hypothetical procedure based on standard N-alkylation methods for pyrazoles.

Step 1: Synthesis of 1H-Pyrazol-4-ol (if not commercially available)

1H-Pyrazol-4-ol can be synthesized from pyrazole through oxidation, as suggested by some studies where it is a metabolite.[4] A more direct chemical synthesis might involve the cyclization of a suitable three-carbon precursor with hydrazine.

Step 2: N-Butylation of 1H-Pyrazol-4-ol

-

Deprotonation: To a solution of 1H-pyrazol-4-ol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.

-

Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its key functional groups: the aromatic pyrazole ring, the nucleophilic nitrogen atoms, and the hydroxyl group.

-

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. The hydroxyl group is an activating group, which will direct electrophilic substitution to the C3 and C5 positions.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.

-

Acidity and Basicity: The pyrazole ring has both acidic (N-H in the parent pyrazole) and basic (the lone pair on the second nitrogen) character. The N-butylated pyrazole will primarily exhibit basicity at the N2 position. The hydroxyl group is weakly acidic.

Potential Applications in Drug Discovery and Materials Science

Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound represents a valuable scaffold for further chemical exploration.[1][7]

-

Medicinal Chemistry: The presence of the hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. The butyl group can contribute to favorable pharmacokinetic properties by increasing lipophilicity. Potential therapeutic areas include oncology, inflammation, and infectious diseases.[2][8]

-

Materials Science: Pyrazole derivatives have been investigated for their applications in coordination chemistry and as building blocks for functional materials.[9] The N-butyl group can influence the solubility and processing characteristics of such materials.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the GHS classifications for related compounds like 1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol, it should be handled with care.[4][10]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[4][10]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, structure, and potential synthetic pathways based on the established chemistry of the pyrazole scaffold. The insights presented here are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis and application of this and related pyrazole derivatives in drug discovery and materials science.

References

-

National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. [Link]

-

PubChem. 1H-Pyrazol-4-ol. [Link]

- Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

PubChem. 1-butyl-1H-pyrazole. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PubChem. 1-Methyl-1H-pyrazol-4-ol. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

PubMed Central. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

- Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

PubChem. Substituted sodium-1H-pyrazole-5-olate. [Link]

-

ResearchGate. Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

-

Taylor & Francis Online. A convenient approach for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) and their antioxidant and antimicrobial activities. [Link]

-

ResearchGate. Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

PubMed Central. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 4. 1H-Pyrazol-4-ol | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Preclinical Evaluation of Novel Pyrazole Derivatives: The Case of 1-Butyl-1H-pyrazol-4-ol

Foreword: The Enduring Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive structural modifications, leading to a wide spectrum of biological activities.[3] This has resulted in numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug pirtobrutinib, underscoring the therapeutic promise of this chemical scaffold.[3][4] This guide provides an in-depth, experience-driven framework for the discovery, synthesis, and preclinical evaluation of novel pyrazole derivatives, using the hypothetical yet plausible molecule, 1-butyl-1H-pyrazol-4-ol, as a central case study. Our focus will be on the causal relationships behind experimental choices, ensuring a self-validating and robust discovery cascade.

Part 1: Rational Design and Synthesis

The journey from concept to a tangible compound begins with a strategic approach to molecular design, followed by a robust and reproducible synthetic route.

Strategic Considerations for this compound

The structure of this compound incorporates two key features that guide our synthetic strategy and hint at its potential biological relevance:

-

The 4-Hydroxy Group: The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. Its presence is a known feature in compounds with various activities, including antiviral and glucagon receptor antagonism.[5]

-

The N1-Butyl Group: The addition of an alkyl chain at the N1 position, such as a butyl group, can modulate the compound's lipophilicity. This, in turn, influences its pharmacokinetic properties, such as membrane permeability and metabolic stability. Studies have shown that varying the length of an aliphatic chain on the pyrazole ring can impact anti-inflammatory and analgesic activities.[6]

Proposed Synthetic Pathway

While a direct, one-step synthesis of this compound is not readily found in the literature, a logical and efficient two-step pathway can be devised based on established methodologies for the synthesis of 4-hydroxypyrazoles and subsequent N-alkylation.[5][7][8]

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate)

The formation of the 4-hydroxypyrazole core can be achieved through various methods. A common approach involves the cyclocondensation of a β-ketoester with hydrazine.[5] A more recent and direct method utilizes the reaction of vinyl azides with hydrazines, which proceeds under mild conditions.[9]

Experimental Protocol:

-

Reaction Setup: To a solution of the chosen starting materials (e.g., a suitable vinyl azide precursor) in a compatible solvent like ethanol, add hydrazine hydrate.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.[9]

-

Work-up and Isolation: Upon reaction completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield 4-hydroxy-1H-pyrazole.

Step 2: N-Alkylation to Yield this compound

The introduction of the butyl group at the N1 position is a critical step. N-alkylation of pyrazoles can be achieved using various methods, including reactions with alkyl halides in the presence of a base or through acid-catalyzed processes.[8][10] The choice of method often depends on the substrate's sensitivity and desired regioselectivity. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can form, with steric hindrance often favoring the desired N1 substitution.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-hydroxy-1H-pyrazole intermediate in a suitable solvent (e.g., DMF or acetonitrile).

-

Addition of Reagents: Add a base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogen, followed by the dropwise addition of 1-bromobutane.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Part 2: Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure and purity of a novel compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure.[11][12] Key expected signals for this compound would include the protons of the butyl chain, the pyrazole ring protons, and the hydroxyl proton. The carbon signals would correspond to the butyl chain and the pyrazole ring carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound, revealing bond lengths, bond angles, and intermolecular interactions.[13][14][15] This technique is invaluable for understanding the solid-state packing and potential hydrogen bonding networks involving the 4-hydroxy group.

Data Presentation: Expected Characterization Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to butyl group protons (triplet, sextet, sextet, triplet), two distinct pyrazole ring protons (singlets), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Four signals for the butyl group carbons and three signals for the pyrazole ring carbons. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₇H₁₂N₂O. |

| X-ray Crystallography | Confirmation of the N1-butylation and the 4-hydroxy substitution pattern. Likely to reveal intermolecular hydrogen bonding via the hydroxyl group.[13] |

Part 3: Preclinical Evaluation: A Phased Approach

With the novel compound synthesized and characterized, the focus shifts to evaluating its biological activity and safety profile. A tiered screening approach is both efficient and resource-conscious.

Caption: A typical preclinical screening cascade for a novel compound.

Primary Biological Screening

Given the broad range of activities reported for pyrazole derivatives, an initial broad screening is a logical starting point.[1][6][16] This could involve assays for:

-

Anticancer Activity: Screening against a panel of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and antiproliferative effects.[6][17]

-

Anti-inflammatory Activity: Evaluating the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).[6][16]

-

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[18][19]

-

Antiviral Activity: Assessing efficacy against a range of viruses, with a particular focus on those where pyrazoles have shown promise.[1][20]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Secondary Assays and Mechanism of Action Studies

If a "hit" is identified in the primary screen, more focused secondary assays are conducted to confirm the activity and elucidate the mechanism of action. For example, if the compound shows anticancer activity, subsequent studies might include:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Target-Based Assays: If a specific molecular target is suspected (e.g., a particular kinase), direct enzymatic assays would be performed.

Preliminary Safety and ADME Profiling

Early assessment of a compound's safety and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial.

-

In Vitro Toxicology: Initial toxicity can be assessed using non-cancerous cell lines to determine a therapeutic window.[21] The brine shrimp lethality assay is a simple, rapid method for preliminary toxicity screening.[22]

-

In Silico ADME Prediction: Computational models can predict properties like solubility, permeability, and potential metabolic liabilities, guiding further development.[3]

-

Acute Toxicity Studies: If the compound shows significant promise, in vivo acute toxicity studies in animal models (e.g., rodents) are conducted to determine the LD₅₀ (lethal dose, 50%) and observe any adverse effects.[23]

Conclusion: A Roadmap for Innovation

This guide has outlined a comprehensive, technically grounded framework for the discovery and preclinical evaluation of novel pyrazole derivatives, exemplified by this compound. By integrating rational design, robust synthetic chemistry, thorough characterization, and a phased biological evaluation, researchers can systematically navigate the complex path of drug discovery. The pyrazole scaffold has a rich history of therapeutic success, and with the systematic application of the principles and methodologies described herein, it will undoubtedly continue to be a source of innovative medicines for years to come.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request, as per the formatting guidelines.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. connectjournals.com [connectjournals.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary biological screening of 1-butyl-1H-pyrazol-4-ol

<An In-depth Technical Guide to the Preliminary Biological Screening of 1-Butyl-1H-pyrazol-4-ol

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound is a novel derivative whose biological potential remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for conducting a robust preliminary biological screening of this compound. We eschew a rigid template, instead presenting a logical, multi-tiered screening cascade designed to efficiently identify and initially characterize potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to early-stage drug discovery.

Introduction: The Rationale for Screening this compound

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the analgesic dipyrone, highlighting the therapeutic relevance of this chemical class.[1][4] The broad spectrum of reported activities for pyrazole derivatives—ranging from antimicrobial and anticancer to analgesic and anti-inflammatory—makes any novel analogue a compelling candidate for biological evaluation.[1][3]

This compound, the subject of this guide, adds a butyl group at the N1 position and a hydroxyl group at the C4 position. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn govern its pharmacokinetic behavior and target interactions.[5][6] Given the lack of existing biological data, a systematic screening approach is imperative. This guide outlines such an approach, beginning with computational and physicochemical profiling before progressing to a panel of carefully selected in vitro biological assays.

A Multi-Tiered Screening Strategy

An effective preliminary screen should be designed as a funnel, starting with broad, cost-effective methods to identify any "hits" and progressively moving towards more specific and resource-intensive assays for hit validation and characterization.[7][8] We propose a three-tiered strategy.

Tier 1: Foundational Profiling (In Silico & Physicochemical)

Before committing to resource-intensive biological assays, it is crucial to establish a foundational understanding of the molecule.[9] This initial phase helps predict potential liabilities and guides the design of subsequent experiments.[10]

2.1. In Silico ADMET Prediction: Computational tools provide a rapid, cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[11][12] This "fail early, fail cheap" paradigm helps to identify compounds with a low probability of downstream success.[10] Using multiple open-access web servers (e.g., SwissADME, pkCSM, ProTox-II) is recommended to compare predictions and increase confidence.[11][13]

-

Key Parameters to Predict:

-

Lipophilicity (LogP): Influences solubility and membrane permeability.

-

Aqueous Solubility (LogS): Critical for absorption and formulation.

-

Drug-likeness: Adherence to established rules (e.g., Lipinski's Rule of Five).

-

Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier penetration.

-

Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

-

2.2. Physicochemical Characterization: Experimental determination of core physicochemical properties is essential to validate in silico predictions and ensure the quality and handling of the test compound.[14][15]

-

Solubility: Determine the solubility in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO) used for biological assays. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

-

Stability: Assess the compound's stability in the solvents and buffer systems to be used for screening. Degradation can lead to false-negative results or activity from a breakdown product. This can be monitored by techniques like HPLC over time.

-

Purity: Confirm the purity of the synthesized compound (typically >95%) using methods like NMR, LC-MS, and elemental analysis. Impurities can confound biological data.

Tier 2: Primary Biological Screening Cascade

This tier employs a battery of well-established, medium-throughput in vitro assays to survey the compound for a wide range of potential biological activities suggested by the pyrazole scaffold.[1][2] A decision-making workflow for this cascade is visualized below.

Caption: High-level workflow for the preliminary biological screening of a novel compound.

Anticancer / Cytotoxicity Screening

Rationale: Many heterocyclic compounds, including pyrazoles, exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation.[3] The MTT assay is a robust, colorimetric, and widely adopted method for assessing cell viability, making it ideal for initial screening.[16][17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]

Experimental Protocol: MTT Assay

-

Cell Culture & Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Harvest cells and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[19]

-

Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[18]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations.

-

Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[20]

-

-

Incubation & Assay:

-

Incubate the plate for 48 or 72 hours.

-

Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]

-

Leave the plate at room temperature in the dark for 2-4 hours or overnight.[19]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to the vehicle control. A result showing <50% viability at a concentration ≤ 10 µM is often considered a "hit" warranting further investigation.

-

Antimicrobial Screening

Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] It is a quantitative method that provides a precise measure of a compound's potency.[21]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism & Inoculum Preparation:

-

Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Prepare a standardized inoculum of each test organism adjusted to a 0.5 McFarland standard, then dilute it to the appropriate final concentration for testing (e.g., 5 x 10⁵ CFU/mL).[23]

-

-

Plate Preparation:

-

In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[21][23] The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[21]

-

-

Inoculation & Incubation:

-

MIC Determination:

Anti-inflammatory Screening

Rationale: A primary mechanism of action for many pyrazole-based drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4][26] An in vitro COX inhibition assay allows for the direct assessment of the compound's effect on both COX-1 (constitutive) and COX-2 (inducible) isoforms, providing early insights into potential efficacy and selectivity.[27]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Reagent Preparation:

-

Use a commercial COX Colorimetric Inhibitor Screening Kit or prepare reagents in-house. This typically includes assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, purified ovine or human COX-1 and COX-2 enzymes, and a colorimetric substrate (e.g., TMPD).[28][29]

-

Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

-

Assay Procedure (96-well plate format):

-

To designated wells, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[29]

-

Add the test compound dilutions or reference inhibitor and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[28]

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[28]

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at 590-611 nm over time.[29]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

A significant inhibition (>50%) at a single high concentration (e.g., 100 µM) would classify the compound as a hit and justify a full dose-response curve to determine the IC₅₀ value.

-

Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging ability are of therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of novel compounds.[30] The stable free radical DPPH is reduced in the presence of an antioxidant, causing a color change from purple to yellow, which is measured spectrophotometrically.[30]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm.[32]

-

Calculate the percentage of radical scavenging activity. A high scavenging activity suggests potential antioxidant properties.

-

Data Presentation & Hit Prioritization

All quantitative data from the primary screens should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Screening Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result | Hit? (Y/N) |

|---|---|---|---|---|

| Anticancer | HCT116 (Colon Cancer) | % Viability @ 10 µM | 45.2% | Y |

| A549 (Lung Cancer) | % Viability @ 10 µM | 88.1% | N | |

| HEK293 (Normal) | % Viability @ 10 µM | 95.3% | N | |

| Antimicrobial | S. aureus (Gram +) | Visual Growth @ 32 µg/mL | No Growth | Y |

| E. coli (Gram -) | Visual Growth @ 32 µg/mL | Growth | N | |

| Anti-inflammatory | COX-1 Enzyme | % Inhibition @ 100 µM | 25.7% | N |

| COX-2 Enzyme | % Inhibition @ 100 µM | 68.4% | Y |

| Antioxidant | DPPH Radical | % Scavenging @ 100 µg/mL| 75.1% | Y |

Hit Prioritization: Based on the hypothetical data above, this compound would be prioritized for follow-up studies in three areas:

-

Anticancer: It showed promising activity and selectivity against the HCT116 colon cancer cell line.

-

Antibacterial: It was active against the Gram-positive bacterium S. aureus.

-

Anti-inflammatory: It demonstrated preferential inhibition of the COX-2 enzyme.

These "hits" would then advance to Tier 3 Screening , which involves generating full dose-response curves to determine potency (IC₅₀/EC₅₀/MIC values) and further exploring selectivity and preliminary mechanism of action.

Caption: Decision workflow for hit-to-lead prioritization following a primary screen.

Conclusion

This guide outlines a logical and robust framework for the preliminary biological evaluation of this compound. By integrating in silico predictions, fundamental physicochemical characterization, and a strategically chosen panel of in vitro assays, researchers can efficiently identify and prioritize promising biological activities. This systematic approach maximizes the potential for discovery while conserving resources, providing a solid foundation for subsequent, more detailed investigations in the drug discovery pipeline. The protocols and workflows described herein are grounded in established scientific principles and represent best practices in the field of preliminary compound screening.

References

-

Faria, J. V., et al. (2017). "Current status of pyrazole and its biological activities." Journal of the Brazilian Chemical Society. Available at: [Link]

-

Shaaban, O. G., et al. (2022). "Review on Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks. Available at: [Link]

-

Laskowski, R. A., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." Expert Opinion on Drug Discovery. Available at: [Link]

-

DrugPatentWatch. "Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery." Available at: [Link]

-

Bhat, M. A., et al. (2024). "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Naturalista Campano. Available at: [Link]

-

Aggarwal, R., et al. (2021). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules. Available at: [Link]

-

Laskowski, R. A., et al. (2020). "Open access in silico tools to predict the ADMET profiling of drug candidates." PubMed. Available at: [Link]

-

Kumar, V., et al. (2013). "Review: biologically active pyrazole derivatives." RSC Advances. Available at: [Link]

-

IntechOpen. (2022). "In Silico Tools and Software to Predict ADMET of New Drug Candidates." Available at: [Link]

-

Dojindo Molecular Technologies. "DPPH Antioxidant Assay Kit D678 manual." Available at: [Link]

-

UK Health Security Agency. (2023). "Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials." Available at: [Link]

-

G-Biosciences. "DPPH Antioxidant Assay." Available at: [Link]

-

ACS Publications. (2022). "Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction." Journal of Chemical Information and Modeling. Available at: [Link]

-

Fiveable. "Physicochemical properties | Medicinal Chemistry Class Notes." Available at: [Link]

-

PubMed. (2010). "The impact of physicochemical and molecular properties in drug design: navigation in the 'drug-like' chemical space." Available at: [Link]

-

LookChem. (2023). "What are the physicochemical properties of drug?" Available at: [Link]

-

Microbiology International. "Broth Microdilution." Available at: [Link]

-

Unacademy. "Physicochemical Properties Of Drugs." Available at: [Link]

-

National Institutes of Health. (2013). "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Available at: [Link]

-

ResearchGate. (2022). "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs." Available at: [Link]

-

protocols.io. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Available at: [Link]

-

National Center for Biotechnology Information. (2011). "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline." Available at: [Link]

-

Zen-Bio. "DPPH Antioxidant Assay Kit." Available at: [Link]

-

MDPI. (2022). "DPPH Radical Scavenging Assay." Molecules. Available at: [Link]

-

NC DNA Day Blog. (2024). "Antimicrobial Susceptibility Testing (Microdilution Technique)." Available at: [Link]

-

JoVE. "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization." Available at: [Link]

-

ACS Omega. (2021). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." Available at: [Link]

-

National Institutes of Health. (2013). "Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry." Available at: [Link]

-

Expert Opinion on Drug Discovery. (2017). "Screening and identification of novel biologically active natural compounds." Available at: [Link]

-

National Institutes of Health. (2017). "Screening and identification of novel biologically active natural compounds." Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. Physicochemical Properties Of Drugs [unacademy.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 13. tandfonline.com [tandfonline.com]

- 14. What are the physicochemical properties of drug? [lookchem.com]

- 15. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 25. protocols.io [protocols.io]

- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. DPPH Radical Scavenging Assay [mdpi.com]

- 31. zen-bio.com [zen-bio.com]

- 32. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

spectroscopic analysis (NMR, IR, MS) of 1-butyl-1H-pyrazol-4-ol

An In-depth Technical Guide to the Spectroscopic Analysis of 1-butyl-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating established spectroscopic principles with data from closely related analogues, this guide presents a validated workflow, predicted spectral data, and detailed interpretative analysis, establishing a benchmark for the characterization of N-alkylated pyrazol-4-ols.

Introduction and Molecular Structure

This compound belongs to the pyrazole class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The N-alkylation, specifically with a butyl group at the N1 position, and the hydroxyl group at the C4 position, impart specific physicochemical properties that are critical to its function in various applications. Accurate and thorough spectroscopic characterization is the cornerstone of quality control, ensuring structural integrity, purity, and batch-to-batch consistency in any research or development pipeline.

The analytical challenge lies in unequivocally determining the substitution pattern and confirming the presence of all key functional groups. This guide addresses this by providing a multi-technique approach, where each spectroscopic method offers complementary information, culminating in a complete and validated structural assignment.

Below is the molecular structure of this compound with the conventional numbering system used for spectral assignments throughout this guide.

Caption: Molecular structure and numbering of this compound.

Analytical Workflow: A Validated Approach

A robust characterization strategy relies on a logical progression of experiments, where each step builds upon the last. The workflow below ensures that the maximum amount of structural information is gathered efficiently and validated.

Caption: Integrated workflow for the spectroscopic analysis of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and deduce connectivity.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and the number of adjacent protons (integration).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it allows for their observation.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]

The predicted spectrum is derived from established chemical shift principles and data from analogous compounds such as 1-methyl-1H-pyrazol-4-ol and N-alkylated pyrazoles.[2][3] The pyrazole ring protons are deshielded due to the aromatic ring current, while the hydroxyl proton's chemical shift is highly variable.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H5 | ~7.4 | Singlet (s) | 1H | - | Aromatic proton adjacent to N1-butyl group. |

| H3 | ~7.2 | Singlet (s) | 1H | - | Aromatic proton adjacent to N2. |

| OH | ~9.0-10.0 | Broad Singlet (br s) | 1H | - | Exchangeable hydroxyl proton; shift is concentration and temperature dependent. |

| H1' (N-CH₂) | ~3.9 | Triplet (t) | 2H | ~7.2 | Methylene group attached to the electronegative pyrazole nitrogen. |

| H2' (-CH₂-) | ~1.7 | Sextet (or m) | 2H | ~7.4 | Methylene group adjacent to N-CH₂ and another CH₂. |

| H3' (-CH₂-) | ~1.3 | Sextet (or m) | 2H | ~7.3 | Methylene group adjacent to the terminal methyl group. |

| H4' (-CH₃) | ~0.9 | Triplet (t) | 3H | ~7.4 | Terminal methyl group of the butyl chain. |

-

Aromatic Region (δ 7.0-7.5 ppm): The two singlets, H3 and H5, confirm the 1,4-disubstituted pattern on the pyrazole ring. Their distinct chemical shifts arise from the different electronic environments created by the adjacent nitrogen atoms and the N1-butyl substituent.

-

Butyl Chain (δ 0.9-4.0 ppm): The classic upfield triplet (H4'), two mid-field multiplets (H3', H2'), and the downfield triplet (H1') are characteristic of a butyl group. The downfield shift of H1' is a direct result of its attachment to the nitrogen atom of the aromatic ring.

-

Hydroxyl Proton (δ > 9.0 ppm): The broad signal in the far downfield region is indicative of the acidic hydroxyl proton. Its broadness is due to chemical exchange with residual water and hydrogen bonding.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy maps the carbon skeleton of the molecule, revealing the number of chemically non-equivalent carbon atoms.

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: ~0-160 ppm.

-

Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]

The predicted chemical shifts are based on known values for pyrazole rings and alkyl chains.[5][6][7] The C4 carbon, attached to the electronegative oxygen atom, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~145-150 | Carbon attached to the hydroxyl group, highly deshielded. |

| C3 | ~135-140 | Aromatic carbon adjacent to two nitrogen atoms. |

| C5 | ~125-130 | Aromatic carbon adjacent to the N1-butyl group. |

| C1' (N-CH₂) | ~48-52 | Aliphatic carbon directly attached to the pyrazole nitrogen. |

| C2' (-CH₂-) | ~31-34 | Aliphatic carbon in the butyl chain. |

| C3' (-CH₂-) | ~19-22 | Aliphatic carbon in the butyl chain. |

| C4' (-CH₃) | ~13-15 | Terminal methyl carbon. |

The spectrum should show a total of 7 distinct carbon signals, confirming the molecular symmetry. The downfield signals correspond to the aromatic carbons of the pyrazole ring, while the four upfield signals confirm the presence of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

The IR spectrum provides direct evidence for the key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200-3400 | O-H stretch | Broad, Strong | Hydroxyl (-OH) |

| 2850-2960 | C-H stretch | Strong | Butyl group (alkane) |

| ~1590-1620 | C=N stretch | Medium | Pyrazole ring |

| ~1480-1550 | C=C stretch | Medium | Pyrazole ring |

| 1200-1300 | C-O stretch | Strong | Phenolic C-O |

| 1000-1250 | C-N stretch | Medium-Strong | N-alkyl bond |

-

O-H Stretch: The most prominent feature will be a broad, strong absorption band above 3200 cm⁻¹, which is definitive proof of the hydroxyl group and indicative of hydrogen bonding.[8]

-

C-H Stretches: Sharp, strong peaks just below 3000 cm⁻¹ confirm the presence of the saturated butyl chain.

-

Fingerprint Region (< 1650 cm⁻¹): The combination of C=N, C=C, C-O, and C-N stretching vibrations in this region provides a unique fingerprint for the molecule, confirming the pyrazole core and its substituents.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

The molecular formula of this compound is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 140 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, which is consistent.[11]

-

Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting carbocations and neutral losses. The N-butyl chain is a primary site for fragmentation.[12][13]

-

α-Cleavage: The most favorable fragmentation for N-alkyl compounds is the cleavage of the C-C bond alpha to the nitrogen atom. This involves the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-delocalized fragment.

-

m/z 97: [M - 43]⁺

-

-

McLafferty-type Rearrangement/Loss of Alkene: Loss of butene via hydrogen rearrangement.

-

m/z 84: [M - 56]⁺• (corresponds to 1H-pyrazol-4-ol radical cation)

-

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment through characteristic losses of neutral molecules like HCN.[12][14]

-

m/z 69: From m/z 97, loss of N₂

-

m/z 70: From m/z 97, loss of HCN

-

-

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Summary and Conclusion

The structural characterization of this compound can be confidently achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides the foundational protocols and expected spectral data necessary for this analysis. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides definitive evidence of the hydroxyl and alkyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the target compound, serving as a vital component of any research and development program.

References

- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2.

- BenchChem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.

- Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

-

Alarcón-Polo, E., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 97. Available at: [Link]

-

Ghiuță, I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available at: [Link]

- Afsar, S., et al. (n.d.). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.

- Adamu, H., et al. (2021). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. Journal of Chemistry, 2021, 1-15.

-

American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

-

National Center for Biotechnology Information. (n.d.). 1-butyl-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

- Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- The Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.

- Springer. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.

- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- University of Arizona. (n.d.). Interpretation of mass spectra.

- ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- MDPI. (2024). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2024(1), M1838.

- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.

- SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- ResearchGate. (n.d.). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazol-4-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-4-ol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. uni-saarland.de [uni-saarland.de]

- 12. semanticscholar.org [semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability Profiling of 1-butyl-1H-pyrazol-4-ol

Foreword: The Critical Role of Early-Stage Physicochemical Characterization

For drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule, primarily its solubility and stability. These are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from formulation strategies and bioavailability to storage requirements and shelf-life. An incomplete or inaccurate understanding of these attributes can lead to costly late-stage failures. This guide provides a comprehensive framework for the systematic evaluation of 1-butyl-1H-pyrazol-4-ol, a novel heterocyclic entity. We will move beyond rote procedures to explore the underlying scientific rationale for each experimental choice, empowering researchers to generate robust, reliable, and decision-enabling data.

Molecular Overview of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1] The structure features a five-membered aromatic ring with two adjacent nitrogen atoms, a butyl group at the N1 position, and a hydroxyl group at the C4 position. The butyl group imparts lipophilicity, which can influence solubility in non-polar media and impact membrane permeability. The hydroxyl group, being a potential hydrogen bond donor and acceptor, is expected to significantly contribute to its aqueous solubility and potential degradation pathways.

Molecular Structure:

-

Core: Pyrazole ring (aromatic heterocycle)

-

N1-substituent: n-butyl group

-

C4-substituent: Hydroxyl group (-OH)

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.18 g/mol (Predicted)

A thorough characterization begins with understanding the molecule's intrinsic properties before proceeding to more complex solubility and stability assessments.

Aqueous and Organic Solubility Assessment